molecular formula C12H8ClF2NO B1328308 5-Chloro-2-(2,4-difluorophenoxy)aniline CAS No. 946773-04-2

5-Chloro-2-(2,4-difluorophenoxy)aniline

Cat. No. B1328308
CAS RN: 946773-04-2
M. Wt: 255.65 g/mol
InChI Key: XGJSZUQQLRADEY-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,4-difluorophenoxy)aniline, also known as 5-CDFPA, is a synthetic aniline derivative that has recently been studied for its potential applications in the fields of scientific research and laboratory experiments. It is a compound of the halogenated aniline family, which is a class of organic compounds derived from aniline, an aromatic amine. 5-CDFPA has been found to have a wide range of biochemical and physiological effects, and it has been studied for its potential use in various medical and pharmaceutical applications.

Scientific Research Applications

Synthesis and Characterization

  • A study by Kefi et al. (2007) focused on the synthesis and characterization of a new monophosphate compound involving 5-chloro(2,4-dimethoxy)anilinium. This research provided insights into crystal structure, hydrogen bonding, and spectroscopic properties of the compound (Kefi, Abid, Nasr, & Rzaigui, 2007).

Fluorescence Quenching Mechanisms

  • Geethanjali et al. (2015) investigated the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and its interaction with aniline, shedding light on the static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Vibrational Spectra Analysis

  • The vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline, which shares structural similarity with 5-Chloro-2-(2,4-difluorophenoxy)aniline, were studied by Karthick et al. (2013). This study involved detailed analysis of vibrational wavenumbers and functional group interactions (Karthick, Balachandran, Perumal, & Nataraj, 2013).

Application in Novel Polymeric Materials

properties

IUPAC Name

5-chloro-2-(2,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-7-1-3-12(10(16)5-7)17-11-4-2-8(14)6-9(11)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJSZUQQLRADEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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